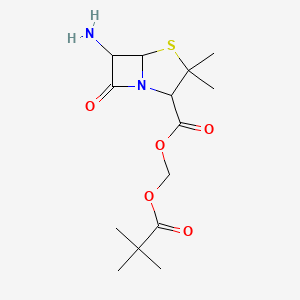
6-Aminopenicillanic acid pivaloyloxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivaloyloxymethyl 6-aminopenicilanate is a chemical compound known for its role as a prodrug. It is derived from 6-aminopenicillanic acid and is often used in pharmaceutical applications due to its ability to enhance the bioavailability of drugs. The compound is characterized by the presence of a pivaloyloxymethyl group, which serves as a protective group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pivaloyloxymethyl 6-aminopenicilanate typically involves the reaction of 6-aminopenicillanic acid with chloromethyl pivalate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester . The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pivaloyloxymethyl 6-aminopenicilanate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Pivaloyloxymethyl 6-aminopenicilanate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, leading to the release of the active drug .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Can occur in the presence of nucleophiles under mild conditions.
Major Products: The primary product of hydrolysis is 6-aminopenicillanic acid, which retains its biological activity. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Pivaloyloxymethyl 6-aminopenicilanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pivaloyloxymethyl 6-aminopenicilanate involves its conversion to the active drug upon hydrolysis. The pivaloyloxymethyl group is cleaved, releasing 6-aminopenicillanic acid, which exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This inhibition occurs through the binding to penicillin-binding proteins, disrupting the formation of peptidoglycan cross-links essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Pivampicillin: Another prodrug that enhances the bioavailability of ampicillin.
Pivmecillinam: A prodrug of mecillinam used to treat urinary tract infections.
Cefditoren pivoxil: A prodrug of cefditoren, used as an antibiotic.
Uniqueness: Pivaloyloxymethyl 6-aminopenicilanate is unique due to its specific application in enhancing the bioavailability of 6-aminopenicillanic acid derivatives. Its ability to improve drug solubility and stability makes it a valuable compound in pharmaceutical development .
Properties
Molecular Formula |
C14H22N2O5S |
|---|---|
Molecular Weight |
330.40 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3 |
InChI Key |
JMTFSKONGWQPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
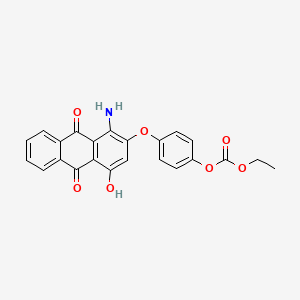
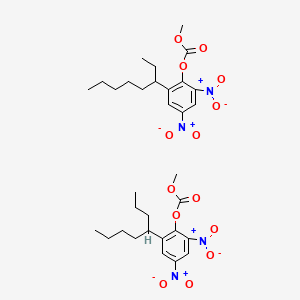
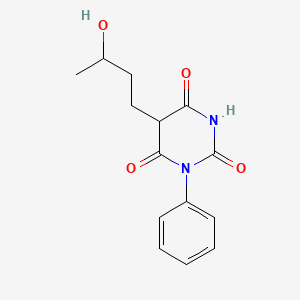
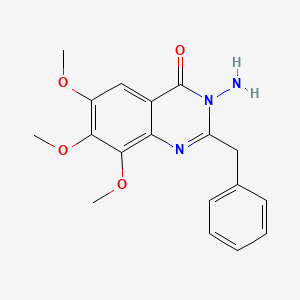
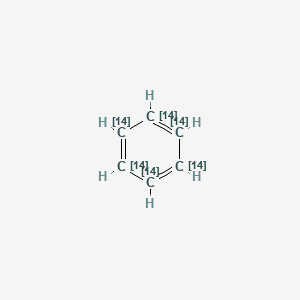
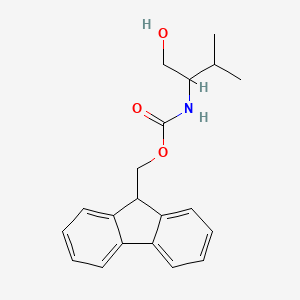

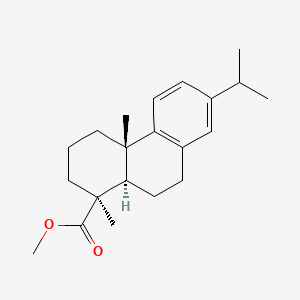
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
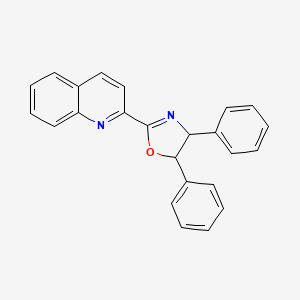
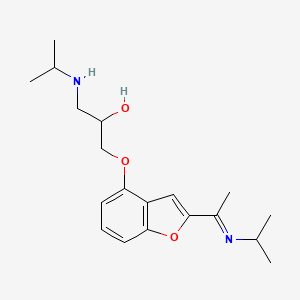
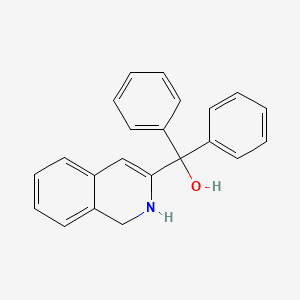
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
